Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
Description
Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is a synthetic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 4. The piperidine ring at position 4 is functionalized with a methyl ester group.
Properties
IUPAC Name |
methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-10(2)21-14-12(9)13(16-8-17-14)18-6-4-11(5-7-18)15(19)20-3/h8,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCWWXKPUHFBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCC(CC3)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5,6-Dimethylthiophene-2,3-Diamine
The thieno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation of 5,6-dimethylthiophene-2,3-diamine with formamide or its derivatives. Under refluxing acetic acid (110°C, 8–12 hours), this yields 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a key intermediate.
Reaction Conditions
| Reactant | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 5,6-Dimethylthiophene-2,3-diamine | Formamide | 110°C | 10 hrs | 68% |
Chlorination of the 4-position using phosphorus oxychloride (POCl₃) at 80°C for 3 hours converts the ketone to 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, a critical electrophilic intermediate.
Piperidine Coupling via Nucleophilic Aromatic Substitution
SNAr Reaction with Piperidine-4-Carboxylate Esters
The 4-chloro intermediate undergoes nucleophilic substitution with methyl piperidine-4-carboxylate in the presence of a base. Diisopropylethylamine (DIPEA) in anhydrous tetrahydrofuran (THF) at 60°C for 6 hours achieves 72% yield.
Optimization Data
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DIPEA | THF | 60°C | 6 hrs | 72% |
| K₂CO₃ | DMF | 80°C | 12 hrs | 58% |
| DBU | DCM | 40°C | 4 hrs | 65% |
Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (70%).
Esterification and Protecting Group Strategies
Direct Esterification of Piperidine-4-Carboxylic Acid
When the piperidine moiety is introduced as a carboxylic acid, methyl ester formation is achieved using thionyl chloride (SOCl₂) followed by methanol. This two-step process affords 85% yield:
-
Acid Chloride Formation :
Conditions: Reflux in dichloromethane (DCM), 2 hours. -
Esterification :
Conditions: 0°C to room temperature, 1 hour.
Solid-Phase Synthesis for Parallel Optimization
Patent literature describes resin-bound intermediates for high-throughput screening. Wang resin-linked piperidine-4-carboxylic acid reacts with 4-chloro-thienopyrimidine derivatives in DMF at 50°C, followed by cleavage with trifluoroacetic acid (TFA) to release the methyl ester.
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Key retention parameters:
| Column | Mobile Phase | Flow Rate | Retention Time |
|---|---|---|---|
| Zorbax SB-C18 | 60:40 ACN/H₂O (+0.1% TFA) | 1.0 mL/min | 8.2 min |
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.45–1.62 (m, 2H, piperidine-H), 2.35 (s, 3H, CH₃-thieno), 3.67 (s, 3H, COOCH₃), 4.20–4.35 (m, 2H, NCH₂).
-
HRMS : m/z calculated for C₁₅H₁₉N₃O₂S [M+H]⁺: 305.1194; found: 305.1196.
Scale-Up Considerations and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate exhibit anticancer properties. Studies have demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[2,3-d]pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The results showed that specific modifications to the piperidine moiety enhanced anticancer activity, indicating a promising pathway for developing new cancer therapies using this scaffold .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. Research suggests that thieno[2,3-d]pyrimidine derivatives can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
Case Study :
In a study focusing on neurodegenerative diseases, this compound was shown to reduce the levels of pro-inflammatory cytokines in neuronal cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in conditions like Alzheimer's disease .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
Target Identification
The compound can be used as a probe in biological studies to identify and validate targets involved in various diseases. Its structural characteristics allow for interaction with multiple biological pathways.
Case Study :
A recent investigation utilized this compound to explore its binding affinity with specific protein targets implicated in cancer progression. The findings highlighted its potential as a lead compound for drug development .
Mechanism of Action
The mechanism by which Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of the target compound with structurally related analogs:
*Inferred based on structural analogs.
Key Observations:
Substituent Impact on Molecular Weight: The ethyl ester derivative (C21H23N3O2S) has a higher molecular weight (381.50) than the target methyl ester due to the bulkier ethyl group and phenyl substitution on the thienopyrimidine core .
Crystallinity and Melting Points :
- Compound 21, with a chromen-2-one substituent, exhibits a high melting point (275–276°C), likely due to enhanced π-π stacking and rigidity . In contrast, Compound 23, with a flexible acetamide group, melts at 202–203°C .
Synthetic Yields: Yields for thienopyrimidine derivatives vary significantly. Compound 21 was synthesized in 72% yield, while Compound 23 had a lower yield (56%), possibly due to steric hindrance during substitution .
M4 mAChR Agonist Activity:
- The carboxamide derivative, 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, acts as an M4 mAChR agonist with an EC50 >10 μM, indicating moderate potency .
- The methyl ester analog (target compound) may exhibit altered receptor binding due to the ester group’s reduced hydrogen-bonding capacity compared to the carboxamide.
Structural-Activity Relationships (SAR):
- Ester vs. Amide: Carboxamide derivatives generally show enhanced solubility and receptor affinity due to hydrogen-bond donor/acceptor properties. For example, the dimethoxyethyl carboxamide (C18H26N4O3S) has a molecular weight of 378.49 and may exhibit improved pharmacokinetics .
- Thienopyrimidine Substituents: The 5,6-dimethyl substitution is conserved across analogs, suggesting its role in stabilizing the thienopyrimidine core and optimizing interactions with hydrophobic binding pockets .
Biological Activity
Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H18N2O2S
- Molecular Weight : 282.37 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure features a piperidine ring substituted with a thieno[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.
Research indicates that compounds containing thieno[2,3-d]pyrimidine structures often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. For instance, derivatives have been reported to inhibit COX-1 and COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : Thienopyrimidines have demonstrated activity against various pathogens, including bacteria and fungi. The compound's structural similarity to known antimicrobial agents suggests potential efficacy against resistant strains .
Anti-inflammatory Effects
A study highlighted the anti-inflammatory properties of methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine derivatives through in vitro assays. The results indicated significant inhibition of PGE2 production via COX enzyme suppression. The compound's effectiveness was measured against standard controls:
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Methyl Thienopyrimidine | 0.04 ± 0.01 | Celecoxib |
| Methyl 1-(5,6-DMT) | 0.04 ± 0.09 | Current Study |
Antimicrobial Activity
In vitro studies have also assessed the antimicrobial potential of similar thienopyrimidine compounds. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | Comparative Study |
| Escherichia coli | 16 μg/mL | Comparative Study |
These findings suggest that methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine derivatives could serve as promising candidates for developing new antimicrobial agents.
Case Studies
Several case studies have documented the biological activity of thienopyrimidine derivatives:
- Case Study on Inflammation : A study conducted on carrageenan-induced paw edema in rats demonstrated that thienopyrimidine derivatives significantly reduced inflammation markers compared to control groups .
- Case Study on Cancer Cell Lines : Research involving human tumor cell lines indicated that certain derivatives exhibited cytotoxic effects, leading to apoptosis in cancer cells .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate, and how can purity be optimized?
The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions between 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine and piperidine derivatives, followed by esterification. For example, the Mitsunobu reaction has been used to install ether or ester moieties in analogous thienopyrimidine derivatives . Purity optimization requires column chromatography (e.g., silica gel with gradients of DCM:MeOH) and monitoring via TLC (Rf values ~0.3–0.5 in 20:1 DCM:MeOH). However, challenges arise due to similar Rf values between reactants and products, necessitating multiple purification steps . High-performance liquid chromatography (HPLC) with C18 columns is recommended for final purity validation (>95%) .
Basic: How is the structural characterization of this compound performed, and what analytical discrepancies might arise?
Characterization involves:
- 1H/13C NMR : Key signals include the piperidine methylene protons (δ ~3.0–4.0 ppm) and thienopyrimidine aromatic protons (δ ~7.5–8.5 ppm). The methyl ester group appears as a singlet at δ ~3.7 ppm .
- Mass spectrometry : The molecular ion [M+H]+ at m/z 332.4 (calculated) should align with experimental ESI-MS data .
Discrepancies may arise from residual solvents (e.g., THF or EtOAc) in NMR spectra or incomplete separation of diastereomers during synthesis .
Advanced: What strategies address metabolic instability in the 5,6-dimethylthieno[2,3-d]pyrimidine core during preclinical studies?
Metabolite identification (MetID) studies in hepatic microsomes reveal two primary pathways:
- Hydroxylation of the 5,6-dimethyl group (dominant in rats).
- Thiophene sulfur oxidation (dominant in humans) .
To mitigate instability: - Structural rigidification : Replace the dimethyl group with a fused cyclohexane ring to block hydroxylation.
- Isosteric replacement : Substitute the thiophene ring with a pyridine or benzene moiety.
These modifications retain target affinity (e.g., M4 mAChR EC50 >10 µM) while reducing hepatic clearance (CLhep <20 mL/min/kg) .
Advanced: How can computational modeling guide the optimization of CNS penetration for this compound?
Key parameters include:
- LogP : Optimal range 2–3 (experimental LogP ~2.8 for this compound).
- Polar surface area (PSA) : Target <90 Ų (calculated PSA 85.2 Ų) .
Molecular dynamics simulations predict blood-brain barrier (BBB) penetration via passive diffusion. However, in vitro assays (e.g., PAMPA-BBB) and in vivo Kp (brain:plasma ratio) measurements are critical. Analogs with ether linkers show improved CNS distribution (Kp >1) compared to amide derivatives .
Advanced: What experimental designs resolve contradictions in biological activity data across in vitro and in vivo models?
Discrepancies often stem from:
- Protein binding differences : Measure unbound fractions (fu) in plasma and brain homogenates. For example, fu values <0.1 in plasma may reduce in vivo efficacy despite high in vitro potency .
- Species-specific metabolism : Cross-species MetID studies (rat vs. human microsomes) identify metabolites influencing activity. Adjust dosing regimens based on interspecies scaling of clearance rates .
- Target engagement assays : Use positron emission tomography (PET) ligands to confirm receptor occupancy in vivo .
Basic: What are the primary biological targets of this compound, and how is activity quantified?
The compound acts as an M4 muscarinic acetylcholine receptor (mAChR) agonist (EC50 >10 µM) . Activity is quantified via:
- Calcium flux assays in CHO-K1 cells expressing hM4 receptors.
- cAMP inhibition (IC50) in the presence of acetylcholine .
Parallel screening against off-target receptors (e.g., 5-HT, AChR subtypes) is essential to confirm selectivity .
Advanced: How do crystallographic studies inform intermolecular interactions in analogs of this compound?
X-ray crystallography of substituted thieno[2,3-d]pyrimidines reveals:
- π-π stacking between the thienopyrimidine ring and aromatic residues (e.g., Phe112 in M4 mAChR).
- Hydrogen bonding between the ester carbonyl and Thr89 .
These interactions guide SAR studies; for instance, replacing the methyl ester with bulkier groups (e.g., tert-butyl) disrupts H-bonding and reduces potency .
Basic: What safety and handling protocols are recommended for this compound?
- Storage : Sealed at 2–8°C under inert gas (N2) to prevent hydrolysis .
- PPE : Nitrile gloves, lab coat, and fume hood use due to unclassified but potential irritant properties .
- Waste disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize sulfur-containing byproducts .
Advanced: How can regioselective functionalization of the thienopyrimidine core be achieved?
- C–H hydroxylation : Use transition-metal catalysts (e.g., CuI/Pd(PPh3)2Cl2) under mild conditions (20°C, THF). However, yields are low (~27%) due to competing side reactions .
- Suzuki coupling : Introduce aryl groups at the 4-position via Pd-mediated cross-coupling with boronic acids (e.g., 4-fluorophenyl) .
Advanced: What in silico tools predict the pharmacokinetic profile of derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
